An In-Depth Technical Guide to Boc-Asp(OBzl)-OBzl and Its Precursors in Peptide Synthesis
An In-Depth Technical Guide to Boc-Asp(OBzl)-OBzl and Its Precursors in Peptide Synthesis
This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of N-α-(tert-Butoxycarbonyl)-L-aspartic acid α,β-dibenzyl ester, commonly denoted as Boc-Asp(OBzl)-OBzl. We will delve into the nuanced roles of its precursors, particularly the widely utilized Boc-Asp(OBzl)-OH, providing field-proven insights into their strategic application in modern peptide chemistry.
Nomenclature and Identification: A Clarification
In the landscape of peptide synthesis, precision in nomenclature is paramount. The protecting groups for aspartic acid determine its reactivity and strategic use. The user's topic, Boc-Asp(Obzl)-OBzl, refers to a fully protected aspartic acid derivative where:
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Boc- : The α-amino group is protected by a tert-Butoxycarbonyl group.
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-Asp- : The core amino acid is L-Aspartic Acid.
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(OBzl)- : The side-chain (β-carboxyl) is protected as a benzyl ester.
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-OBzl : The main-chain (α-carboxyl) is also protected as a benzyl ester.
While the fully protected Boc-Asp(OBzl)-OBzl is a valid chemical entity, it is not a common commercially available building block for solid-phase peptide synthesis (SPPS). Instead, its synthesis is typically performed from more readily available precursors. The most critical of these is Boc-Asp(OBzl)-OH , the standard derivative for incorporating aspartic acid into a peptide sequence using the Boc/Bzl protection strategy.
This guide will focus on the synthesis and properties of the target molecule, Boc-Asp(Obzl)-OBzl, and provide an in-depth analysis of its essential precursor, Boc-Asp(OBzl)-OH, which is the cornerstone of its application in drug development and research.
| Compound Name | Common Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Boc-Asp(OBzl)-OH | N-α-t-Boc-L-aspartic acid β-benzyl ester | 7536-58-5 | C₁₆H₂₁NO₆ | 323.34 |
| Boc-Asp-OBzl | N-α-t-Boc-L-aspartic acid α-benzyl ester | 30925-18-9 | C₁₆H₂₁NO₆ | 323.34[1] |
| H-Asp(OBzl)-OBzl·HCl | L-Aspartic acid dibenzyl ester hydrochloride | 6327-59-9 | C₁₈H₂₀ClNO₄ | 349.81[2] |
| Boc-Asp(OBzl)-ONp | Boc-L-Asp(OBzl)-ONp | 26048-69-1 | C₂₂H₂₄N₂O₈ | 444.44[3] |
Physicochemical Properties of the Core Building Block: Boc-Asp(OBzl)-OH
Understanding the properties of Boc-Asp(OBzl)-OH (CAS: 7536-58-5) is fundamental to its handling, reaction optimization, and successful incorporation into peptide chains.
| Property | Value | Source |
| Appearance | White to off-white powder | [4] |
| Melting Point | 98-102 °C | Sigma-Aldrich |
| Optical Rotation [α]20/D | -20.0±1° (c=2% in DMF) | Sigma-Aldrich |
| Purity | ≥98% (TLC), ≥99.0% (HPLC) | [4] |
| Solubility | Soluble in DMF, Dichloromethane (DCM) | [4] |
| Storage | 2-8 °C, desiccate | Chem-Impex |
Synthesis of Boc-Asp(OBzl)-OBzl: A Protocol Grounded in Experience
The synthesis of the target molecule, N-(tert-Butoxycarbonyl)-L-aspartic acid α,β-dibenzyl ester, is achieved through the esterification of the free α-carboxyl group of Boc-Asp(OBzl)-OH. This procedure is analogous to well-established benzylation reactions in organic synthesis.[5]
The choice of a non-nucleophilic base, such as cesium carbonate or a hindered tertiary amine, is critical. It must be strong enough to deprotonate the carboxylic acid, forming a carboxylate salt that is highly nucleophilic, yet it must not compete with the carboxylate in reacting with the benzyl bromide electrophile. The solvent, typically DMF or acetonitrile, is chosen for its ability to dissolve both the polar salt intermediate and the less polar benzyl bromide, facilitating a homogenous reaction environment.
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Dissolution: Dissolve 1.0 equivalent of Boc-Asp(OBzl)-OH (CAS: 7536-58-5) in anhydrous Dimethylformamide (DMF) (approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
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Base Addition: Add 1.1 equivalents of cesium carbonate (Cs₂CO₃) to the solution. Stir at room temperature for 1 hour to ensure complete formation of the cesium carboxylate salt.
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Electrophile Addition: Add 1.2 equivalents of benzyl bromide (BnBr) dropwise to the stirring mixture.
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Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x).
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure Boc-Asp(OBzl)-OBzl.
Caption: Synthesis of Boc-Asp(OBzl)-OBzl via benzylation.
Application in Boc-SPPS: The Central Role of Boc-Asp(OBzl)-OH
The Boc/Bzl protection scheme is a robust strategy in Solid-Phase Peptide Synthesis (SPPS), particularly for complex or hydrophobic peptides.[6] In this scheme, the temporary Nα-Boc group is removed with moderate acid (e.g., Trifluoroacetic Acid, TFA), while the more permanent side-chain benzyl esters are cleaved only at the final stage with very strong acids like anhydrous Hydrogen Fluoride (HF).[7]
This differential acid lability is the cornerstone of the strategy's success. The benzyl ester protecting the aspartate side chain is stable to the repeated cycles of TFA treatment required for Nα-Boc deprotection during chain elongation. This prevents premature side-chain deprotection, which could lead to undesired side reactions, such as acylation of the free carboxylate.
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Resin Preparation: Start with a suitable Boc-compatible resin (e.g., Boc-Gly-PAM resin). Swell the resin in Dichloromethane (DCM).
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Boc Deprotection:
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Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes (pre-wash).
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Treat again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.
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Wash the resin with DCM (3x) and Isopropanol (IPA) (2x) to remove residual TFA and shrink the resin.[4]
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Wash again with DCM (3x) to re-swell the resin for the next step.
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Neutralization: Neutralize the resulting trifluoroacetate salt by treating the resin with 5-10% N,N-Diisopropylethylamine (DIEA) in DCM for 5-10 minutes (2x). Wash with DCM (3x).
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Coupling:
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In a separate vessel, pre-activate Boc-Asp(OBzl)-OH (3 equivalents) with a coupling agent like HBTU (2.9 equivalents) in the presence of DIEA (6 equivalents) in DMF for 2-5 minutes.
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Add the activated amino acid solution to the neutralized resin.
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Allow the coupling reaction to proceed for 1-2 hours. Monitor for completion using a qualitative test (e.g., Kaiser test).
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Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents. The resin is now ready for the next deprotection-coupling cycle.
Caption: The cycle of Boc-SPPS for one amino acid addition.
Final Deprotection and Cleavage
The final step in Boc-SPPS is the simultaneous cleavage of the peptide from the resin and removal of all side-chain protecting groups. The benzyl ester of the aspartic acid side chain is highly stable and requires strong acidolysis.
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Hydrogen Fluoride (HF): The most common and effective method. The peptide-resin is treated with anhydrous HF, typically with scavengers like anisole to trap reactive carbocations. This is a hazardous procedure requiring specialized equipment.[6]
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TFMSA/TMSOTf: Trifluoromethanesulfonic acid (TFMSA) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be used as alternatives to HF, though they are also highly corrosive.[8]
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Hydrogenolysis: For peptides synthesized in solution phase, the benzyl ester can be selectively removed by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst), which is a much milder method but incompatible with resin-bound peptides and certain other protecting groups.
References
-
Boc-Asp-OBzl [30925-18-9] . Aapptec Peptides. [Link]
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CAS 26048-69-1 Boc-Asp(oBzl)-oPn . Chemical e-data Search. [Link]
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Boc-Asp(OBzl)-ONp | CAS:26048-69-1 . BioCrick. [Link]
-
Boc-Asp(OBzl)-ONp [26048-69-1] . Aapptec Peptides. [Link]
-
SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE . Organic Syntheses. [Link]
- Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester.
-
Synthesis of poly-β-(α-benzyl-L-aspartate) from L-aspartic β-lactam benzyl ester . ResearchGate. [Link]
- Preparation method of N-fluorenylmethoxycarbonyl-L-aspartic acid-4-tert-butyl ester.
Sources
- 1. Boc-Asp-OBzl ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. 6327-59-9 CAS Manufactory [m.chemicalbook.com]
- 3. Boc-Asp(OBzl)-ONp | CAS:26048-69-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Boc-Asp(OBzl)-OH Novabiochem 7536-58-5 [sigmaaldrich.com]
- 5. CN102381999A - Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester - Google Patents [patents.google.com]
- 6. CN113292456A - Preparation method of N-fluorenylmethoxycarbonyl-L-aspartic acid-4-tert-butyl ester - Google Patents [patents.google.com]
- 7. CAS RN 26048-69-1 | Fisher Scientific [fishersci.com]
- 8. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
